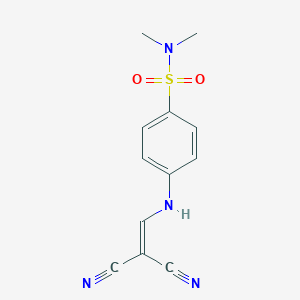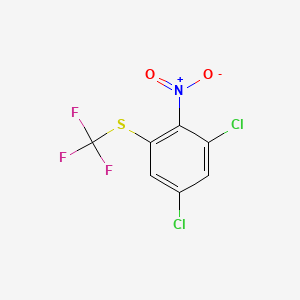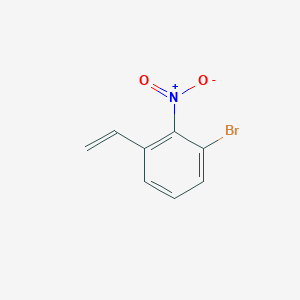
1-Bromo-2-nitro-3-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-nitro-3-vinylbenzene is an organic compound that belongs to the class of substituted benzenes It features a bromine atom, a nitro group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-nitro-3-vinylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:
Bromination: The addition of a bromine atom to the benzene ring using bromine or a brominating agent like dibromohydantoin in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-nitro-3-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or ozone
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.
Oxidation: Potassium permanganate, ozone, solvents (acetone, water).
Major Products:
Substitution: Amino or thiol-substituted benzene derivatives.
Reduction: 1-Bromo-2-amino-3-vinylbenzene.
Oxidation: Aldehydes or carboxylic acids derived from the vinyl group
Scientific Research Applications
1-Bromo-2-nitro-3-vinylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of polymers and advanced materials with specific properties.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique functional groups.
Mechanism of Action
The mechanism of action of 1-Bromo-2-nitro-3-vinylbenzene involves its interaction with various molecular targets:
Electrophilic Substitution: The bromine atom can participate in electrophilic substitution reactions, forming intermediates that interact with nucleophiles.
Reduction and Oxidation: The nitro and vinyl groups can undergo reduction and oxidation, respectively, leading to the formation of reactive intermediates that can interact with biological molecules
Comparison with Similar Compounds
1-Bromo-2-nitrobenzene: Lacks the vinyl group, making it less reactive in certain types of reactions.
2-Bromo-3-nitro-4-vinylbenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
1-Chloro-2-nitro-3-vinylbenzene: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and interaction with nucleophiles
Uniqueness: 1-Bromo-2-nitro-3-vinylbenzene is unique due to the presence of all three functional groups (bromine, nitro, and vinyl) on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science .
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
1-bromo-3-ethenyl-2-nitrobenzene |
InChI |
InChI=1S/C8H6BrNO2/c1-2-6-4-3-5-7(9)8(6)10(11)12/h2-5H,1H2 |
InChI Key |
NYSLQBGONVOKTG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=CC=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



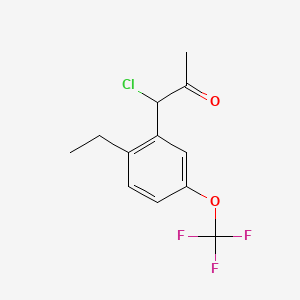
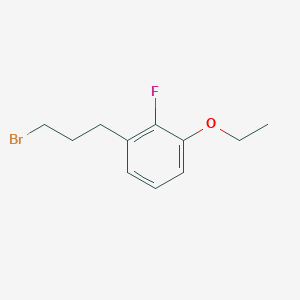

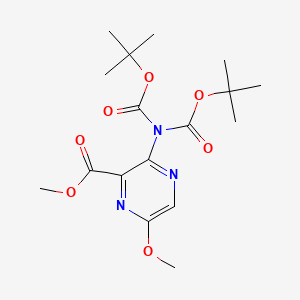
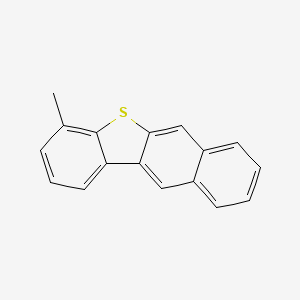
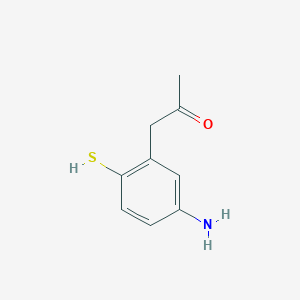
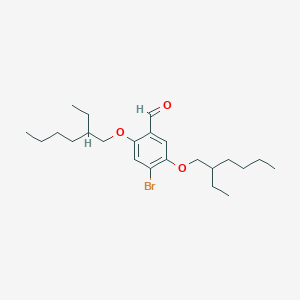
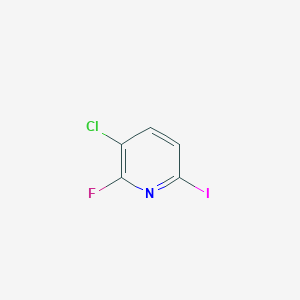
![((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14060539.png)
